2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyclopentyl and chlorophenyl groups. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a cyclopentyl and chlorophenyl group makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C22H25ClN2O2S |
---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2S/c1-13-4-9-16-17(12-13)28-20(18(16)19(24)26)25-21(27)22(10-2-3-11-22)14-5-7-15(23)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H2,24,26)(H,25,27) |
InChI Key |
CAHUSXPBLMHGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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